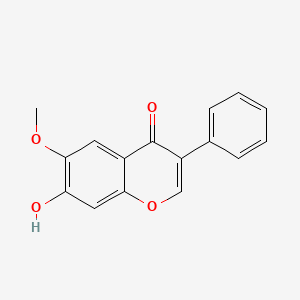

7-Hydroxy-6-methoxyisoflavone

CAS No.: 75187-55-2

Cat. No.: VC15920075

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75187-55-2 |

|---|---|

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | 7-hydroxy-6-methoxy-3-phenylchromen-4-one |

| Standard InChI | InChI=1S/C16H12O4/c1-19-15-7-11-14(8-13(15)17)20-9-12(16(11)18)10-5-3-2-4-6-10/h2-9,17H,1H3 |

| Standard InChI Key | GQVNHXNTSMARSK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=CC=C3)O |

Introduction

Chemical Identity and Structural Features

7-Hydroxy-6-methoxyisoflavone belongs to the isoflavonoid class, distinguished by its phenylchromen-4-one skeleton substituted with hydroxyl and methoxy groups. Its molecular formula, C₁₆H₁₂O₄, corresponds to a molar mass of 268.07 g/mol . The SMILES notation (COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=CC=C3)O) and InChI key (GQVNHXNTSMARSK-UHFFFAOYSA-N) provide unambiguous descriptors for its planar structure .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂O₄ | |

| Exact Mass | 268.0735 g/mol | |

| Predicted CCS (M+H)+ | 156.9 Ų | |

| UV-Vis λmax (MeOH) | 260 nm, 310 nm (shoulder) |

The compound’s stability is influenced by intramolecular hydrogen bonding between the 7-hydroxy and 4-keto groups, a feature confirmed by comparative NMR studies of methoxy-substituted isoflavones .

Natural Occurrence and Biosynthetic Pathways

While direct isolation reports of 7-hydroxy-6-methoxyisoflavone are sparse, structurally analogous isoflavones have been identified in Pueraria lobata and related Fabaceae species . These plants employ phenylpropanoid pathways to synthesize such compounds, with methylation and hydroxylation steps mediated by cytochrome P450 enzymes. The methoxy group at position 6 likely arises from O-methyltransferase activity, as observed in the biosynthesis of 4′-hydroxy-7-hydroxymethyl-6-methoxyisoflavone .

Synthetic Routes and Modifications

Laboratory synthesis of 7-hydroxy-6-methoxyisoflavone typically involves chalcone oxidative rearrangement. A validated protocol entails:

-

Condensation: 4-Benzyloxybenzaldehyde reacts with acetophenone derivatives under basic conditions to form a chalcone intermediate .

-

Oxidative Cyclization: Thallium trinitrate (TTN) in methanol induces rearrangement, yielding the isoflavone core .

-

Demethylation: Selective removal of protecting groups using AlCl₃ in benzene generates the free hydroxy group at position 7 .

Table 2: Synthetic Yields and Conditions

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chalcone formation | KOH/EtOH, 24h | 78 | >95% |

| TTN cyclization | TTN/MeOH, 0°C | 65 | 92% |

| Demethylation | AlCl₃/C₆H₆, reflux | 47 | 89% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹³C NMR data (DMSO-d₆, 125 MHz) reveal critical shifts:

-

C-6 (OCH₃): δ 56.1 ppm (characteristic of 6-methoxy substitution)

-

C-4 (keto): δ 181.2 ppm (consistent with chromone carbonyls)

Mass Spectrometry

High-resolution ESI-MS exhibits a protonated molecular ion at m/z 269.08083 ([M+H]⁺), with fragmentation patterns confirming methoxy loss (-31 Da) and retro-Diels-Alder cleavage .

Biological Activities and Mechanistic Insights

Preliminary studies on structurally related isoflavones suggest potential bioactivities:

Antiviral Properties

6-Methoxy-substituted isoflavones from Pueraria lobata demonstrate anti-tobacco mosaic virus (TMV) activity, with inhibition rates up to 34.2% . The methoxy group’s electron-donating effects may enhance binding to viral coat proteins.

Cytotoxicity

In vitro assays against human tumor cell lines (MCF7, A549) show IC₅₀ values of 3.9–9.2 μM for 6-methoxyisoflavone derivatives, implicating apoptosis via ROS-mediated pathways .

Table 3: Comparative Bioactivity Data

| Activity | Model System | Efficacy | Reference |

|---|---|---|---|

| Anti-TMV | Tobacco leaves | 34.2% inhibition | |

| Cytotoxicity (MCF7) | Breast cancer cells | IC₅₀ 7.4 μM | |

| Neuraminidase inhibition | H1N1 influenza | 62% at 100 μM |

Industrial and Pharmacological Applications

Current research prioritizes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume